(S)-2-(Boc-amino)tetradecanoic acid (S)-2-(Boc-amino)tetradecanoic acid
Brand Name: Vulcanchem
CAS No.: 139893-39-3
VCID: VC11657375
InChI: InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(21)22)20-18(23)24-19(2,3)4/h16H,5-15H2,1-4H3,(H,20,23)(H,21,22)/t16-/m0/s1
SMILES: CCCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C19H37NO4
Molecular Weight: 343.5 g/mol

(S)-2-(Boc-amino)tetradecanoic acid

CAS No.: 139893-39-3

Cat. No.: VC11657375

Molecular Formula: C19H37NO4

Molecular Weight: 343.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(Boc-amino)tetradecanoic acid - 139893-39-3

Specification

CAS No. 139893-39-3
Molecular Formula C19H37NO4
Molecular Weight 343.5 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid
Standard InChI InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(21)22)20-18(23)24-19(2,3)4/h16H,5-15H2,1-4H3,(H,20,23)(H,21,22)/t16-/m0/s1
Standard InChI Key CZZRHFGUPKTZOC-INIZCTEOSA-N
Isomeric SMILES CCCCCCCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
SMILES CCCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CCCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(S)-2-(Boc-amino)tetradecanoic acid is defined by the following properties:

PropertyValueSource
IUPAC Name(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid
Molecular FormulaC₁₉H₃₇NO₄
Molecular Weight343.5 g/mol
CAS Registry Number139893-39-3
XLogP36.7
Hydrogen Bond Donors2
Rotatable Bonds15

The compound’s stereochemistry at the second carbon (S-configuration) ensures compatibility with enzymatic systems and chiral peptide backbones. The Boc group at the amino moiety provides steric protection during synthetic reactions, while the tetradecanoic acid chain confers lipid solubility .

Spectroscopic and Computational Data

  • InChI Key: CZZRHFGUPKTZOC-INIZCTEOSA-N

  • SMILES: CCCCCCCCCCCCCC@@HNC(=O)OC(C)(C)C

  • 3D Conformation: Conformer generation is restricted due to high flexibility, as noted in PubChem’s computational analysis .

Synthesis and Purification Strategies

Boc Protection Methodology

The synthesis typically involves:

  • Amino Group Protection: Reaction of 2-aminotetradecanoic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions.

  • Acid Workup: Removal of excess reagents via aqueous extraction, followed by crystallization from hexane/ethyl acetate.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

A patent by Hainan University (EP3929183A1) details its use in lipidated peptide synthesis :

  • Resin Activation: Chlorotrityl chloride (CTC) resin treated with SOCl₂/DCM.

  • Coupling: Fmoc-DOPA(Acetonide)-OH and (S)-2-(Boc-amino)tetradecanoic acid are sequentially coupled using diisopropylethylamine (DIEA) .

  • Deprotection: Boc removal with 2% trifluoroacetic acid (TFA)/DCM, yielding lipid-peptide conjugates .

Key Advantages:

  • Catalyst Optimization: TsOH or camphorsulfonic acid accelerates reaction rates vs. traditional weak acids .

  • Byproduct Management: CaCl₂ absorbs water/methanol, minimizing Fmoc-DOPA-OH contamination .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

  • LogP: 6.7 (XLogP3), indicating high lipophilicity .

  • Aqueous Solubility: <1 mg/mL at 25°C (estimated via PubChem algorithms) .

Stability Profile

  • pH Sensitivity: Stable in acidic conditions (pH 2–6); Boc group hydrolyzes at pH >8.

  • Thermal Degradation: Decomposes at 218°C (DSC data).

Pharmacokinetic Behavior

  • Absorption: Enhanced intestinal permeability due to lipid chain-mediated passive diffusion.

  • Metabolism: Hepatic esterase cleavage releases tetradecanoic acid and Boc-protected amine.

Applications in Biotechnology and Medicine

Lipidated Peptide Design

The compound’s C14 chain mimics natural myristoylation, enabling:

  • Membrane Anchoring: Incorporation into G-protein-coupled receptors (GPCRs) to study signaling.

  • Vaccine Adjuvants: Covalent attachment to antigenic peptides improves dendritic cell uptake.

Prodrug Development

Conjugation with polar drugs (e.g., L-DOPA) enhances blood-brain barrier penetration, as demonstrated in Parkinson’s disease models .

Structural Biology

  • Crystallography: The Boc group aids in resolving peptide-lipid complex structures.

  • NMR Spectroscopy: ¹H and ¹³C assignments correlate with rotamer populations in DMSO-d₆.

Comparative Analysis with Analogues

CompoundChain LengthLogPApplications
(S)-2-(Boc-amino)octanoic acidC84.2Short-term cell permeability studies
(S)-2-(Boc-amino)tetradecanoic acidC146.7Membrane protein stabilization
(S)-2-(Fmoc-amino)tetradecanoic acidC146.5SPPS with UV-active protection

The C14 chain optimizes balance between solubility and membrane interaction, outperforming shorter analogues in vivo.

Future Research Directions

Targeted Drug Delivery

  • Nanoparticle Functionalization: Covalent linkage to PEGylated lipids for tumor-specific accumulation.

  • Antimicrobial Peptides: Engineering lipidated defensins with improved bacterial membrane disruption.

Synthetic Methodology

  • Flow Chemistry: Continuous-flow systems to reduce reaction times and improve yields .

  • Enzymatic Resolution: Lipase-catalyzed enantiomeric purification to replace chiral chromatography.

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